molecular formula C26H52NO4+ B136767 P1Pi Ester CAS No. 155309-04-9

P1Pi Ester

Cat. No.: B136767
CAS No.: 155309-04-9
M. Wt: 442.7 g/mol
InChI Key: KEGFTSGFVQNRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoylcarnitine isopropyl ester typically involves the esterification of palmitoylcarnitine with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of palmitoylcarnitine isopropyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

P1Pi Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P1Pi Ester has a wide range of applications in scientific research:

Mechanism of Action

P1Pi Ester exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes enzymes such as carnitine palmitoyltransferase I and II, and carnitine-acylcarnitine translocase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P1Pi Ester is unique due to its specific esterification with isopropyl alcohol, which may influence its solubility, stability, and interaction with biological membranes compared to other carnitine esters .

Properties

CAS No.

155309-04-9

Molecular Formula

C26H52NO4+

Molecular Weight

442.7 g/mol

IUPAC Name

(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium

InChI

InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1

InChI Key

KEGFTSGFVQNRIB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C

Synonyms

P1Pi ester
palmitoylcarnitine isopropyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.